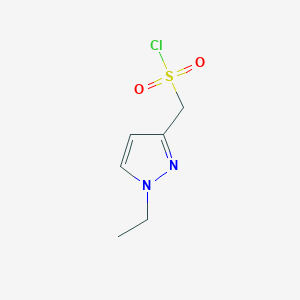
(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride is a chemical compound characterized by the presence of a pyrazole ring substituted with an ethyl group at the first position and a methanesulfonyl chloride group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-ethyl-1H-pyrazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The pyrazole ring can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .
Scientific Research Applications
(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride has several scientific research applications, including:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological research: It is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The methanesulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively. This reactivity makes it useful for modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
(1-phenyl-1H-pyrazol-3-yl)methanesulfonyl chloride: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. The ethyl group can provide steric hindrance and affect the compound’s solubility and stability compared to its methyl or phenyl analogs .
Properties
Molecular Formula |
C6H9ClN2O2S |
|---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
(1-ethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-2-9-4-3-6(8-9)5-12(7,10)11/h3-4H,2,5H2,1H3 |
InChI Key |
OUMXSZQFBRWDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















